1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c1-13-2-4-14(5-3-13)22-18-12-27-20-8-6-15(24)10-17(20)23(18)29(28-22)21-9-7-16(25)11-19(21)26/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVKMVWNBUTTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions, particularly those involving quinoline derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other quinoline derivatives, such as:
2-(4-methylphenyl)quinoline: Known for its antimicrobial properties.
Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate: Used in similar applications but with different substituents affecting its activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Fluorine Substituents : The presence of difluorophenyl and fluoro groups enhances lipophilicity and may influence biological interactions.
- Pyrazolo[4,3-c]quinoline Core : This core structure is known for various pharmacological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in key biological pathways. Notably, it has been shown to:
- Inhibit Nitric Oxide Synthase (iNOS) : This inhibition reduces nitric oxide production in inflammatory responses.
- Modulate Cyclooxygenase-2 (COX-2) Expression : By affecting COX-2 levels, the compound may exert anti-inflammatory effects.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| This compound | 0.39 | Inhibition of iNOS and COX-2 |
| Positive Control (1400 W) | - | - |
The compound demonstrated an IC50 value comparable to established anti-inflammatory agents, indicating its potential as a therapeutic candidate for inflammatory diseases .
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has been investigated for its anticancer properties. Studies have shown that derivatives of pyrazolo[4,3-c]quinolines can induce apoptosis in cancer cell lines by:
- Disrupting Cell Cycle Progression : The compound affects the expression of cyclins and cyclin-dependent kinases.
- Promoting Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress and cell death in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[4,3-c]quinolines is significantly influenced by their structural modifications. Key findings include:
- Substitution Patterns : Ortho-substituted compounds showed decreased activity compared to para-substituted analogs.
- Fluorine Substitution : The introduction of fluorine atoms enhances potency due to increased electron-withdrawing effects.
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[4,3-c]quinolines in various biological assays:
- Inhibition of Inflammatory Mediators :
-
Anticancer Efficacy :
- Research demonstrated that certain derivatives could selectively induce apoptosis in breast cancer cell lines while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
